4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
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Overview
Description
4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, followed by their coupling under specific conditions. Common synthetic routes include:
Amination Reactions: Introduction of the anilino group through nucleophilic substitution.
Cyclization Reactions: Formation of the diazacyclopenta[CD]azulene core through intramolecular cyclization.
Thioamide Formation: Introduction of the carbothioamide group using thiolation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromoanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- 4-[(4-Methoxyanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
Uniqueness
The uniqueness of 4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C31H28ClFN4S |
---|---|
Molecular Weight |
543.1 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-6-(4-fluorophenyl)-N-(2-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClFN4S/c1-20-6-2-3-8-27(20)35-30(38)29-28(21-9-13-23(33)14-10-21)26-7-4-5-17-36-25(19-37(29)31(26)36)18-34-24-15-11-22(32)12-16-24/h2-3,6,8-16,19,34H,4-5,7,17-18H2,1H3,(H,35,38) |
InChI Key |
KFEQERVANMRRDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=C(C3=C4N2C=C(N4CCCC3)CNC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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